molecular formula C6H13NO2 B1587625 (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine CAS No. 22195-47-7

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

Cat. No. B1587625
CAS RN: 22195-47-7
M. Wt: 131.17 g/mol
InChI Key: HXOYWCSTHVTLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09221809B2

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 3-aminopropane-1,2-diol (5 g, 54.88 mmol, 1.00 equiv) in water (15 mL). The pH value of the solution was adjusted to 1 with 37% hydrochloric acid. The resulting solution was stirred for 15 min at room temperature. Then the mixture was concentrated to dryness under vacuum. This was followed by the addition of 2,2-dimethoxypropane (32 mL), and 4-methylbenzene-1-sulfonic acid (423 mg, 2.46 mmol, 0.04 equiv). The resulting solution was stirred for 30 min at 85° C. The solid was collected by filtration, washed with acetone and then dissolved in dichloromethane. The PH value of the solution was adjusted to 9 with 2N sodium hydroxide solution. Two phases were separated. The aqueous phase was extracted with dichloromethane. The combined organic phases were dried over anhydrous sodium sulfate. Filtration and concentration under reducing pressure gave the title compound (light yellow oil). 1H-NMR (300 MHz, CDCl3): δ ppm 1.24(s, 3H), 1.33(s, 3H), 2.77 (s, 1H), 2.91(s, 1H), 3.67-3.72(m, 1H), 3.96-4.01(m, 1H), 4.20-4.28(m, 1H), 8.15(brs, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
423 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].Cl.CO[C:10](OC)([CH3:12])[CH3:11].CC1C=CC(S(O)(=O)=O)=CC=1>O>[CH3:11][C:10]1([CH3:12])[O:6][CH:3]([CH2:2][NH2:1])[CH2:4][O:5]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCC(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
423 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask, was placed
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated to dryness under vacuum
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 30 min at 85° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with acetone
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
Two phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(OCC(O1)CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09221809B2

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 3-aminopropane-1,2-diol (5 g, 54.88 mmol, 1.00 equiv) in water (15 mL). The pH value of the solution was adjusted to 1 with 37% hydrochloric acid. The resulting solution was stirred for 15 min at room temperature. Then the mixture was concentrated to dryness under vacuum. This was followed by the addition of 2,2-dimethoxypropane (32 mL), and 4-methylbenzene-1-sulfonic acid (423 mg, 2.46 mmol, 0.04 equiv). The resulting solution was stirred for 30 min at 85° C. The solid was collected by filtration, washed with acetone and then dissolved in dichloromethane. The PH value of the solution was adjusted to 9 with 2N sodium hydroxide solution. Two phases were separated. The aqueous phase was extracted with dichloromethane. The combined organic phases were dried over anhydrous sodium sulfate. Filtration and concentration under reducing pressure gave the title compound (light yellow oil). 1H-NMR (300 MHz, CDCl3): δ ppm 1.24(s, 3H), 1.33(s, 3H), 2.77 (s, 1H), 2.91(s, 1H), 3.67-3.72(m, 1H), 3.96-4.01(m, 1H), 4.20-4.28(m, 1H), 8.15(brs, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
423 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].Cl.CO[C:10](OC)([CH3:12])[CH3:11].CC1C=CC(S(O)(=O)=O)=CC=1>O>[CH3:11][C:10]1([CH3:12])[O:6][CH:3]([CH2:2][NH2:1])[CH2:4][O:5]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCC(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
423 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask, was placed
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated to dryness under vacuum
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 30 min at 85° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with acetone
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
Two phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(OCC(O1)CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09221809B2

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 3-aminopropane-1,2-diol (5 g, 54.88 mmol, 1.00 equiv) in water (15 mL). The pH value of the solution was adjusted to 1 with 37% hydrochloric acid. The resulting solution was stirred for 15 min at room temperature. Then the mixture was concentrated to dryness under vacuum. This was followed by the addition of 2,2-dimethoxypropane (32 mL), and 4-methylbenzene-1-sulfonic acid (423 mg, 2.46 mmol, 0.04 equiv). The resulting solution was stirred for 30 min at 85° C. The solid was collected by filtration, washed with acetone and then dissolved in dichloromethane. The PH value of the solution was adjusted to 9 with 2N sodium hydroxide solution. Two phases were separated. The aqueous phase was extracted with dichloromethane. The combined organic phases were dried over anhydrous sodium sulfate. Filtration and concentration under reducing pressure gave the title compound (light yellow oil). 1H-NMR (300 MHz, CDCl3): δ ppm 1.24(s, 3H), 1.33(s, 3H), 2.77 (s, 1H), 2.91(s, 1H), 3.67-3.72(m, 1H), 3.96-4.01(m, 1H), 4.20-4.28(m, 1H), 8.15(brs, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
423 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].Cl.CO[C:10](OC)([CH3:12])[CH3:11].CC1C=CC(S(O)(=O)=O)=CC=1>O>[CH3:11][C:10]1([CH3:12])[O:6][CH:3]([CH2:2][NH2:1])[CH2:4][O:5]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCC(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
423 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask, was placed
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated to dryness under vacuum
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 30 min at 85° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with acetone
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
Two phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(OCC(O1)CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.